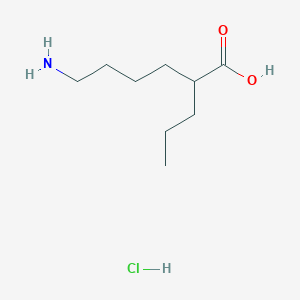

6-Amino-2-propylhexanoic acid hydrochloride

Description

BenchChem offers high-quality 6-Amino-2-propylhexanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-2-propylhexanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

6-amino-2-propylhexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-2-5-8(9(11)12)6-3-4-7-10;/h8H,2-7,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNDWINOSOZHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCCN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-2-propylhexanoic Acid: A Molecule of Untapped Potential

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of scientific knowledge regarding 6-Amino-2-propylhexanoic acid. A thorough review of publicly available scientific literature and chemical databases reveals a significant knowledge gap; there is a notable absence of published data on the biological activity of this specific molecule. This guide, therefore, takes a unique approach. It begins by consolidating the known physicochemical properties of 6-Amino-2-propylhexanoic acid. Subsequently, it embarks on a hypothesis-driven exploration of its potential biological activities, drawing parallels with structurally analogous compounds that have well-documented neurological effects. This document is intended not as a definitive record of established facts, but as a foundational roadmap to inspire and guide future research into this promising, yet uncharacterized, chemical entity. We will explore its potential as a modulator of the GABAergic system and its prospective role as an anticonvulsant, providing detailed, field-proven experimental protocols to test these hypotheses.

Introduction: The Known and the Unknown

6-Amino-2-propylhexanoic acid is a substituted amino acid with a molecular formula of C9H19NO2[1]. While its chemical structure is defined and its basic properties can be computed, its biological role remains an open question. The scientific community has extensively studied its structural isomer, 6-aminohexanoic acid (also known as ε-aminocaproic acid), for its antifibrinolytic properties and its use as a flexible linker in peptide synthesis[2][3]. However, the introduction of a propyl group at the alpha-carbon (C2) of the hexanoic acid backbone in 6-Amino-2-propylhexanoic acid creates a chiral center and significantly alters its steric and electronic profile, suggesting that its biological activities are likely to be distinct from its well-studied isomer.

This guide will proceed by first detailing the known chemical characteristics of 6-Amino-2-propylhexanoic acid. It will then delve into a series of scientifically grounded hypotheses regarding its potential biological functions, with a primary focus on its potential as a novel neuromodulatory agent.

Physicochemical Properties of 6-Amino-2-propylhexanoic Acid

A summary of the key computed physicochemical properties of 6-Amino-2-propylhexanoic acid is presented in Table 1. These properties provide a foundational understanding of the molecule's behavior and can inform initial experimental design, such as solubility and potential for crossing the blood-brain barrier.

| Property | Value | Source |

| Molecular Formula | C9H19NO2 | [1] |

| Molecular Weight | 173.25 g/mol | [1] |

| IUPAC Name | 6-amino-2-propylhexanoic acid | [1] |

| CAS Number | 4751-72-8 | [1] |

| Topological Polar Surface Area | 63.3 Ų | [1] |

| XLogP3 | -1.0 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 7 | [1] |

Table 1: Computed Physicochemical Properties of 6-Amino-2-propylhexanoic acid.

Hypothesis-Driven Exploration of Biological Activity

The structural features of 6-Amino-2-propylhexanoic acid, particularly the presence of a gamma-amino acid-like backbone with an alpha-substituent, bear a resemblance to several classes of neurologically active compounds. This section will explore two primary hypotheses for its potential biological activity.

Hypothesis 1: A Novel GABA Analogue with Potential GABAergic Modulatory Activity

Rationale:

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system[4]. Molecules that mimic GABA's structure can interact with components of the GABAergic system, such as GABA receptors or the GABA metabolic enzyme, GABA transaminase (GABA-T). Valproic acid (2-propylpentanoic acid), a widely used antiepileptic drug, enhances GABAergic transmission by inhibiting GABA-T and stimulating GABA synthesis[5][6][7]. While not a direct GABA analogue, its alpha-propyl substituent is a key feature. Similarly, pregabalin, another anticonvulsant, is a GABA analogue that exerts its effects by binding to the α2δ subunit of voltage-gated calcium channels, thereby reducing the release of excitatory neurotransmitters[8][9][10].

The structure of 6-Amino-2-propylhexanoic acid, with its amino group and carboxylic acid separated by a flexible carbon chain, and an alpha-propyl group, suggests it could potentially interact with the GABAergic system.

Hypothesized Mechanism of Action:

6-Amino-2-propylhexanoic acid may act through one or more of the following mechanisms:

-

Direct GABA Receptor Agonism/Antagonism: It could bind to and either activate (agonist) or block (antagonist) GABAA or GABAB receptors.

-

Inhibition of GABA Transaminase (GABA-T): The molecule could act as an inhibitor of GABA-T, leading to increased synaptic concentrations of GABA.

-

Modulation of Voltage-Gated Calcium Channels: Similar to pregabalin, it might bind to the α2δ subunit of voltage-gated calcium channels.

The following diagram illustrates the potential points of interaction for 6-Amino-2-propylhexanoic acid within a GABAergic synapse.

Caption: Hypothesized interactions of 6-Amino-2-propylhexanoic acid in a GABAergic synapse.

Hypothesis 2: An Anticonvulsant Agent for Neurological Disorders

Rationale:

The structural similarities to known anticonvulsants like valproic acid and pregabalin provide a strong basis for hypothesizing that 6-Amino-2-propylhexanoic acid may possess anticonvulsant properties[5][8]. Many amino acid derivatives have been explored for their anticonvulsant activities[11][12]. The presence of the alpha-propyl group could influence its lipophilicity and ability to cross the blood-brain barrier, which is a critical factor for centrally acting drugs.

Proposed Experimental Validation:

The anticonvulsant potential of 6-Amino-2-propylhexanoic acid can be evaluated using well-established animal models of seizures.

Proposed Experimental Protocols for Hypothesis Validation

To move from hypothesis to evidence, a structured experimental plan is essential. The following protocols are standard in the field of neuropharmacology and are designed to rigorously test the proposed biological activities of 6-Amino-2-propylhexanoic acid.

In Vitro Assays for GABAergic Activity

4.1.1. GABA Receptor Binding Assay

-

Objective: To determine if 6-Amino-2-propylhexanoic acid binds to GABAA or GABAB receptors.

-

Methodology:

-

Prepare synaptic membrane fractions from rodent brains.

-

Incubate the membrane preparations with a radiolabeled ligand specific for either GABAA receptors (e.g., [³H]muscimol) or GABAB receptors (e.g., [³H]CGP54626).

-

Add varying concentrations of 6-Amino-2-propylhexanoic acid to compete with the radioligand for binding.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC50 value, which represents the concentration of 6-Amino-2-propylhexanoic acid that inhibits 50% of the specific binding of the radioligand.

-

4.1.2. GABA Transaminase (GABA-T) Inhibition Assay

-

Objective: To assess the inhibitory effect of 6-Amino-2-propylhexanoic acid on GABA-T activity.

-

Methodology:

-

Purify GABA-T from a biological source or use a commercially available recombinant enzyme.

-

Prepare a reaction mixture containing GABA, α-ketoglutarate, and the enzyme.

-

Add varying concentrations of 6-Amino-2-propylhexanoic acid to the reaction mixture.

-

Incubate the mixture and monitor the formation of the product, glutamate or succinic semialdehyde, using a spectrophotometric or fluorometric method.

-

Determine the IC50 value for the inhibition of GABA-T activity.

-

In Vivo Models for Anticonvulsant Activity

4.2.1. Maximal Electroshock (MES) Seizure Test

-

Objective: To evaluate the efficacy of 6-Amino-2-propylhexanoic acid in a model of generalized tonic-clonic seizures.

-

Methodology:

-

Administer varying doses of 6-Amino-2-propylhexanoic acid (or vehicle control) to rodents (mice or rats) via an appropriate route (e.g., intraperitoneal or oral).

-

After a predetermined time for drug absorption, deliver a brief electrical stimulus through corneal or ear-clip electrodes to induce a seizure.

-

Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Determine the ED50, the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.

-

4.2.2. Pentylenetetrazol (PTZ) Seizure Model

-

Objective: To assess the activity of 6-Amino-2-propylhexanoic acid in a model of myoclonic and generalized seizures, which is sensitive to drugs that enhance GABAergic transmission[13][14][15][16].

-

Methodology:

-

Administer varying doses of 6-Amino-2-propylhexanoic acid (or vehicle control) to rodents.

-

After the appropriate absorption time, administer a subcutaneous or intraperitoneal injection of a convulsive dose of pentylenetetrazol.

-

Observe the animals for a set period (e.g., 30 minutes) and score the severity of the seizures based on a standardized scale (e.g., Racine scale).

-

Determine the ED50 for the prevention of generalized seizures.

-

The following diagram outlines the proposed experimental workflow for evaluating the biological activity of 6-Amino-2-propylhexanoic acid.

Caption: Proposed experimental workflow for the biological evaluation of 6-Amino-2-propylhexanoic acid.

Concluding Remarks and Future Directions

6-Amino-2-propylhexanoic acid represents a molecule at the frontier of neuropharmacological research. Its structural similarity to known neuromodulatory agents suggests a high probability of interesting biological activity. However, the current lack of empirical data underscores a significant opportunity for discovery. The hypotheses and experimental protocols outlined in this guide provide a clear and scientifically rigorous path forward for researchers to elucidate the biological functions of this compound.

Future research should focus on a systematic evaluation of its effects on the GABAergic system and its potential as an anticonvulsant. Should these initial studies yield positive results, further investigations into its mechanism of action, pharmacokinetics, and safety profile will be warranted. The exploration of 6-Amino-2-propylhexanoic acid and its derivatives could potentially lead to the development of a new class of therapeutics for neurological disorders.

References

-

PubChem. 6-amino-2-oxohexanoic acid. National Center for Biotechnology Information. [Link]

-

Markowska, A., Markowski, A. R., & Jarocka-Karpowicz, I. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. [Link]

-

PubChem. 6-Aminohexanoic Acid. National Center for Biotechnology Information. [Link]

-

Ghodsi, R., & Asadi-Shekaari, M. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Current Molecular Pharmacology, 14(5), 725-740. [Link]

-

Wikipedia. Pregabalin. [Link]

-

Di Censo, B., Sipes, B., & Toney, G. M. (2023). Computational Identification of Blood–Brain Barrier-Permeant Microbiome Metabolites with Binding Affinity to Neurotransmitter Receptors in Neurodevelopmental Disorders. International Journal of Molecular Sciences, 24(13), 10805. [Link]

-

PubChem. 6-Amino-2-propylhexanoic acid. National Center for Biotechnology Information. [Link]

-

Peviani, M., Magnaghi, V., & Peviani, M. (2018). Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins. Scientific Reports, 8(1), 1-13. [Link]

-

Olsen, R. W. (2015). Characterization of GABA Receptors. Current Protocols in Pharmacology, 68(1), 1-3. [Link]

- Google Patents. (2018).

-

Silverman, R. B. (2010). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Accounts of Chemical Research, 43(3), 302-312. [Link]

-

Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137-150. [Link]

-

Kohn, H., & Stables, J. P. (2019). Synthesis and Anticonvulsant Activity of α-Amino Acid Amide Derivatives. Journal of Medicinal Chemistry, 62(20), 9131-9145. [Link]

-

Siddiqui, F. M., & Tadi, P. (2024). Valproic Acid. In StatPearls. StatPearls Publishing. [Link]

-

Shimada, T., & Yamagata, K. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), e57573. [Link]

-

Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., ... & Klein, T. E. (2012). Valproic acid pathway: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 22(8), 626-630. [Link]

-

Zaugg, J., Ebrahimi, S. N., Smiesko, M., & Hamburger, M. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 23(1), 143. [Link]

-

Luszczki, J. J. (2023). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. International Journal of Molecular Sciences, 24(13), 10805. [Link]

-

Organic Syntheses. ε-AMINOCAPROIC ACID. [Link]

-

Kohn, H., Sawhney, K. N., LeGall, P., Robertson, D. W., & Leander, J. D. (1993). Preparation and anticonvulsant activity of a series of functionalized. alpha.-aromatic and. alpha.-heteroaromatic amino acids. Journal of Medicinal Chemistry, 36(21), 3350-3359. [Link]

-

Belelli, D., Harrison, N. L., Maguire, J., Macdonald, R. L., Walker, M. C., & Cope, D. W. (2009). Methods for recording and measuring tonic GABAA receptor-mediated inhibition. British Journal of Pharmacology, 156(1), 1-12. [Link]

-

Paruszewski, R., Rostafińska-Suchar, G., Stępień, K., & Stables, J. P. (2001). Amino Acid Derivatives with Anticonvulsant Activity. Chemical & Pharmaceutical Bulletin, 49(12), 1617-1621. [Link]

-

Vogensen, S. B., Jørgensen, L., Borkar, N. R., Madsen, K. K., Wellendorph, P., Skovgaard-Petersen, J., ... & Clausen, R. P. (2015). Structure activity relationship of selective GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 23(17), 5670-5678. [Link]

-

Andrews, P. R., & Iskander, M. N. (1986). Structure and Conformations of GABA-Transaminase Inhibitors. II'(- Transition State Analogues. Australian Journal of Chemistry, 39(9), 1575-1584. [Link]

-

Sieghart, W. (2015). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Frontiers in Molecular Neuroscience, 8, 33. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Pregabalin?. [Link]

-

Romoli, M., & Perucca, E. (2020). Mechanism of Action of Valproic Acid and Its Derivatives. Epilepsy & Behavior, 103, 106815. [Link]

-

Chen, J. C., Rao, X., Wang, X., Li, Y., Shen, Y., & Gan, J. (2025). 2.6. Pentylenetetrazol (PTZ) Seizure Induction. Bio-protocol, 15(10), e1011319. [Link]

-

Cheméo. Chemical Properties of 6-Aminohexanoic acid. [Link]

-

JoVE. (2018). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. [Link]

-

Carriedo, S. G., Yin, H. Z., & Weiss, J. H. (2023). Valproic Acid Stimulates Release of Ca 2+ from InsP 3 -Sensitive Ca 2+ Stores. International Journal of Molecular Sciences, 24(13), 10805. [Link]

-

Toney, M. D. (2023). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. International Journal of Molecular Sciences, 24(13), 10805. [Link]

-

Cleveland Clinic Center for Continuing Education. (2006). Pregabalin (Lyrica®):Part I. [Link]

-

Schäfer, J., Jennewein, S., & Bühler, B. (2021). One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures. Microbial Biotechnology, 14(3), 936-947. [Link]

-

Wikipedia. GABA receptor. [Link]

-

Melior Discovery. Pentylenetetrazol Induced Seizure (PTZ) Model. [Link]

-

PubChem. 2-Propylhexanoic acid. National Center for Biotechnology Information. [Link]

-

Study.com. Pregabalin Uses, Interactions & Mechanism of Action. [Link]

-

Al-Qazzaz, M., Al-Horani, R. A., & Al-Sawalha, N. A. (2023). Anticonvulsant Potential of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines: Insights from Strychnine and Nicotine Models in In Vivo and In Silico Studies. Molecules, 28(13), 5121. [Link]

-

Adamczyk, M., & Reddy, R. E. (2001). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Synthetic Communications, 31(4), 579-586. [Link]

-

Storici, P., De Biase, D., Bossa, F., & John, R. A. (1999). Structures of gamma-aminobutyric acid (GABA) aminotransferase, a pyridoxal 5'-phosphate, and [2Fe-2S] cluster-containing enzyme, complexed with gamma-ethynyl-GABA and with the antiepilepsy drug vigabatrin. The Journal of Biological Chemistry, 274(42), 29683-29688. [Link]

-

PubChem. 6-Amino-2-methylheptanoic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. 6-Amino-2-propylhexanoic acid | C9H19NO2 | CID 2832747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Computational Identification of Blood–Brain Barrier-Permeant Microbiome Metabolites with Binding Affinity to Neurotransmitter Receptors in Neurodevelopmental Disorders [mdpi.com]

- 5. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 8. Pregabalin - Wikipedia [en.wikipedia.org]

- 9. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pregabalin Uses, Interactions & Mechanism of Action | Study.com [study.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Amino Acid Derivatives with Anticonvulsant Activity [jstage.jst.go.jp]

- 13. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]

- 16. meliordiscovery.com [meliordiscovery.com]

An In-Depth Technical Guide to the In Vitro Evaluation of 6-Amino-2-propylhexanoic acid hydrochloride

Introduction: Unveiling the Potential of a Novel Valproic Acid Analogue

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with therapeutic promise is paramount. 6-Amino-2-propylhexanoic acid hydrochloride presents itself as a molecule of significant interest, primarily due to its structural similarities to two well-characterized compounds: 6-aminohexanoic acid and valproic acid (VPA). 6-aminohexanoic acid is a clinically utilized antifibrinolytic agent, while valproic acid is a widely prescribed anticonvulsant and mood stabilizer with known teratogenic effects.[1][2][3] The unique combination of a hexanoic acid backbone, a C6 amino group, and a C2 propyl group suggests that 6-Amino-2-propylhexanoic acid hydrochloride may exhibit a distinct pharmacological profile.

This technical guide provides a comprehensive framework for the in vitro investigation of 6-Amino-2-propylhexanoic acid hydrochloride. As a Senior Application Scientist, the following sections are designed to not only present a series of experimental protocols but to also instill a logical, causality-driven approach to the scientific inquiry. We will delve into the putative mechanisms of action, propose a tiered experimental workflow, and provide detailed methodologies to empower researchers in their evaluation of this compound.

Part 1: Postulated Mechanisms of Action - A Tale of Two Structures

The chemical architecture of 6-Amino-2-propylhexanoic acid hydrochloride invites the formulation of several testable hypotheses regarding its biological activity. These are primarily derived from the known mechanisms of its structural relatives.

Antifibrinolytic Activity via Plasminogen Modulation

6-aminohexanoic acid, a lysine analogue, exerts its antifibrinolytic effects by binding to the lysine-binding sites of plasminogen and plasmin, thereby preventing their interaction with fibrin.[4][5] This competitive inhibition blocks the degradation of fibrin clots.[4][6] Given the presence of the 6-aminohexanoic acid core, it is plausible that our target compound could retain some affinity for plasminogen.

Hypothesis 1: 6-Amino-2-propylhexanoic acid hydrochloride may inhibit fibrinolysis by interfering with the plasminogen-plasmin system.

Neuromodulatory Effects and HDAC Inhibition

Valproic acid, a simple branched-chain fatty acid, has a complex mechanism of action that includes the inhibition of histone deacetylases (HDACs).[7] This activity leads to histone hyperacetylation and subsequent changes in gene expression, which are thought to contribute to its anticonvulsant and mood-stabilizing effects.[7] The propyl group at the C2 position of our compound of interest is reminiscent of the structure of VPA.[3][8]

Hypothesis 2: 6-Amino-2-propylhexanoic acid hydrochloride could function as an HDAC inhibitor, leading to downstream effects on gene expression and cellular differentiation.

Modulation of Cellular Signaling Pathways

In vitro studies have demonstrated that valproic acid can activate the ERK (extracellular signal-regulated kinase) pathway, a key cascade involved in neurogenesis, neuronal survival, and plasticity.[7] The structural similarity of 6-Amino-2-propylhexanoic acid hydrochloride to VPA warrants an investigation into its potential to modulate this and other critical signaling pathways.

Hypothesis 3: 6-Amino-2-propylhexanoic acid hydrochloride may influence cell fate and function through the modulation of intracellular signaling cascades such as the MAPK/ERK pathway.

The following diagram illustrates the potential signaling pathways that may be affected by 6-Amino-2-propylhexanoic acid hydrochloride, based on our current understanding of its structural analogues.

Caption: Putative signaling pathways potentially modulated by 6-Amino-2-propylhexanoic acid hydrochloride.

Part 2: A Tiered In Vitro Experimental Workflow

A systematic, tiered approach is recommended to efficiently characterize the in vitro effects of 6-Amino-2-propylhexanoic acid hydrochloride. This workflow begins with broad assessments of cytotoxicity and progresses to more specific, mechanism-based assays.

Caption: Proposed tiered experimental workflow for in vitro characterization.

Part 3: Detailed Experimental Protocols

The following protocols are provided as a robust starting point for the investigation. It is imperative that all experiments include appropriate positive and negative controls to ensure data integrity.

Tier 1: Foundational Assays

This assay provides a quantitative measure of the compound's effect on cell metabolic activity, a proxy for cell viability.

-

Objective: To determine the cytotoxic concentration range of 6-Amino-2-propylhexanoic acid hydrochloride.

-

Cell Lines: A panel of cell lines should be used, including a neuronal line (e.g., SH-SY5Y human neuroblastoma) and a non-neuronal line (e.g., HEK293).

-

Methodology:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare a serial dilution of 6-Amino-2-propylhexanoic acid hydrochloride in the appropriate cell culture medium. A typical starting range would be from 1 µM to 1 mM.

-

Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only controls.

-

Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

At each time point, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Tier 2: Mechanism of Action Assays

This biochemical assay will directly test the hypothesis that the compound inhibits fibrinolysis.

-

Objective: To quantify the effect of 6-Amino-2-propylhexanoic acid hydrochloride on the activation of plasminogen to plasmin.

-

Reagents:

-

Human plasminogen

-

Tissue plasminogen activator (tPA)

-

Chromogenic plasmin substrate (e.g., S-2251)

-

6-aminohexanoic acid (as a positive control)

-

-

Methodology:

-

In a 96-well plate, add varying concentrations of 6-Amino-2-propylhexanoic acid hydrochloride or the positive control.

-

Add a fixed concentration of human plasminogen to each well.

-

Initiate the reaction by adding tPA.

-

After a brief incubation period, add the chromogenic plasmin substrate.

-

Monitor the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

-

-

Data Analysis: The rate of change in absorbance is proportional to plasmin activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC₅₀ value.

This assay will determine if the compound directly inhibits HDAC enzymes.

-

Objective: To measure the direct inhibitory effect of 6-Amino-2-propylhexanoic acid hydrochloride on total HDAC activity.

-

Reagents:

-

HeLa nuclear extract (as a source of HDACs)

-

Fluorogenic HDAC substrate

-

Trichostatin A (TSA) or VPA (as positive controls)

-

-

Methodology:

-

In a black 96-well plate, add varying concentrations of the test compound or positive controls.

-

Add the HeLa nuclear extract to each well.

-

Add the fluorogenic HDAC substrate and incubate at 37°C for the recommended time.

-

Stop the reaction by adding the developer solution, which includes a protease to release the fluorescent molecule.

-

Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC₅₀ value.

This assay will provide cellular evidence of HDAC inhibition and ERK pathway modulation.

-

Objective: To detect changes in the levels of acetylated histone H3 and phosphorylated ERK1/2 in cells treated with the compound.

-

Cell Line: SH-SY5Y or a relevant neuronal cell line.

-

Methodology:

-

Treat cells with various concentrations of 6-Amino-2-propylhexanoic acid hydrochloride for different time points (e.g., 6, 12, 24 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against acetyl-histone H3, total histone H3, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of acetyl-histone H3 and phospho-ERK to their respective total proteins and the loading control.

Tier 3: Functional & Phenotypic Assays

This assay provides a functional readout of the compound's effect on neuronal differentiation.[9]

-

Objective: To assess the ability of 6-Amino-2-propylhexanoic acid hydrochloride to induce neurite outgrowth in a neuroblastoma cell line.

-

Cell Line: SH-SY5Y or PC12 cells.

-

Methodology:

-

Seed cells on plates coated with an appropriate extracellular matrix protein (e.g., collagen or poly-L-lysine).

-

Treat the cells with non-toxic concentrations of the test compound. Include a positive control such as retinoic acid or nerve growth factor (NGF).

-

Incubate for 3-5 days.

-

Fix the cells and stain for a neuronal marker like β-III tubulin using immunofluorescence.

-

Acquire images using a high-content imaging system or a fluorescence microscope.

-

-

Data Analysis: Quantify neurite length and the percentage of cells with neurites longer than two cell body diameters.

Part 4: Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in tables.

Table 1: Summary of In Vitro Efficacy Data for 6-Amino-2-propylhexanoic acid hydrochloride

| Assay | Cell Line / System | Endpoint | Result (e.g., IC₅₀, EC₅₀) |

| Cytotoxicity (MTT) | SH-SY5Y | IC₅₀ (72h) | TBD |

| HEK293 | IC₅₀ (72h) | TBD | |

| Plasminogen Activation | Biochemical | IC₅₀ | TBD |

| HDAC Activity | Biochemical | IC₅₀ | TBD |

| Neurite Outgrowth | SH-SY5Y | EC₅₀ | TBD |

TBD: To be determined.

Conclusion: Charting the Course for Future Discovery

This technical guide provides a foundational strategy for the systematic in vitro evaluation of 6-Amino-2-propylhexanoic acid hydrochloride. By dissecting its structure to form logical hypotheses and employing a tiered, multi-faceted experimental approach, researchers can efficiently and rigorously characterize its biological activities. The insights gained from these studies will be instrumental in determining the therapeutic potential of this novel compound and will guide future pre-clinical development efforts. The self-validating nature of the proposed protocols, with their integrated controls and orthogonal assays, ensures a high degree of scientific integrity and trustworthiness in the generated data.

References

-

Markowska, A., Markowski, A. R., & Jarocka-Karpowicz, I. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. [Link]

-

National Center for Biotechnology Information (n.d.). 6-Aminohexanoic Acid. In PubChem Compound Summary for CID 564. Retrieved from [Link]

-

Farsa, O., Doležal, P., & Hrabálek, A. (2005). Esters of 6-aminohexanoic acid as skin permeation enhancers: The effect of branching in the alkanol moiety. Journal of Pharmaceutical Sciences, 94(11), 2492-2499. [Link]

-

Markowska, A., Markowski, A. R., & Jarocka-Karpowicz, I. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. [Link]

-

Markowska, A., Markowski, A. R., & Jarocka-Karpowicz, I. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. ResearchGate. [Link]

-

Markowska, A., Markowski, A. R., & Jarocka-Karpowicz, I. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. [Link]

-

Sandvik, D., Vianca, E., Anderson, A., Javaid, M. S., O'Brien, T. J., & Antonic-Baker, A. (2025). In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review. Epilepsia, 66(7), 2170-2181. [Link]

-

ResearchGate. (n.d.). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Retrieved from [Link]

-

Brychtova, K., Dvorakova, L., Opatrilova, R., Raich, I., Kacerova, S., Placek, L., Kalinowski, D. S., Richardson, D. R., & Jampilek, J. (2012). Investigation of substituted 6-aminohexanoates as skin penetration enhancers. Bioorganic & Medicinal Chemistry, 20(1), 86-95. [Link]

-

Farinde, A. (2024). Valproic Acid. In StatPearls. StatPearls Publishing. [Link]

-

Jeschek, M., Höffken, H. W., & Bühler, B. (2020). One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures. Microbial Biotechnology, 14(3), 1011-1023. [Link]

-

ResearchGate. (n.d.). DFT-based QSAR study of valproic acid and its derivatives. Retrieved from [Link]

-

Chateauvieux, S., Morceau, F., Dicato, M., & Diederich, M. (2010). Mechanism of Action of Valproic Acid and Its Derivatives. Symbiosis. [Link]

-

Hussain, S., Kanwal, F., Ahmed, A. I., et al. (2024). Synthetic, structural, and biological studies of organotin(IV) derivatives of 6-amino-2-(methyleneamino)hexanoic acid. Journal of Coordination Chemistry. [Link]

-

ResearchGate. (2026). Special Issue Chemical Synthesis and Biological Activity of Aromatic Amino Acid Derivatives Message from the Guest Editors. [Link]

-

U.S. Food and Drug Administration. (2017). Guidance on Valproic Acid. [Link]

-

Van Zandt, M. C., Whitehouse, D. L., Golebiowski, A., et al. (2013). Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases I and II for treatment of myocardial reperfusion injury. Journal of Medicinal Chemistry, 56(6), 2568-2580. [Link]

Sources

- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 8. researchgate.net [researchgate.net]

- 9. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Amino-2-propylhexanoic Acid: A Novel Valproic Acid Analog for Enhanced Neuromodulatory Potential

Abstract

Valproic acid (VPA) is a cornerstone therapeutic agent for epilepsy and bipolar disorder, yet its clinical utility is hampered by a narrow therapeutic window and significant adverse effects, including teratogenicity and hepatotoxicity.[1][2] This has propelled the exploration of novel VPA analogs with improved safety and efficacy profiles. This technical guide introduces 6-Amino-2-propylhexanoic acid, a rationally designed VPA analog, and provides a comprehensive framework for its synthesis, characterization, and evaluation as a next-generation neuromodulatory agent. By incorporating a terminal amino group onto the VPA scaffold, 6-Amino-2-propylhexanoic acid is hypothesized to exhibit a multi-target mechanism of action, potentially offering enhanced therapeutic benefits with a reduced side-effect profile. This document serves as a roadmap for researchers and drug development professionals engaged in the pursuit of safer and more effective treatments for neurological and psychiatric disorders.

Introduction: The Rationale for a Novel VPA Analog

Valproic acid, a simple branched-chain fatty acid, has been a mainstay in the treatment of epilepsy and bipolar disorder for decades.[2][3] Its broad spectrum of action is attributed to a complex pharmacology that includes:

-

Potentiation of GABAergic Neurotransmission: VPA increases the concentration of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain by inhibiting its degradation and increasing its synthesis.[4][5][6]

-

Modulation of Voltage-Gated Ion Channels: VPA blocks voltage-dependent sodium and T-type calcium channels, thereby reducing neuronal hyperexcitability.[4][7]

-

Inhibition of Histone Deacetylases (HDACs): VPA is a known HDAC inhibitor, which can modulate gene expression and induce cellular differentiation.[8] This mechanism is thought to contribute to its mood-stabilizing and neuroprotective effects.

Despite its efficacy, VPA's clinical use is limited by a number of significant drawbacks, most notably its potential for teratogenicity and hepatotoxicity.[2] This has created a compelling need for the development of VPA analogs that retain or improve upon its therapeutic effects while mitigating its adverse side-effect profile. The simple structure of VPA makes it an ideal candidate for chemical modification.[1]

This guide focuses on a novel analog, 6-Amino-2-propylhexanoic acid . The rationale for this specific design is twofold:

-

Preservation of the Core VPA Structure: The 2-propylpentanoic acid backbone, a key feature for VPA's anticonvulsant activity, is maintained.

-

Introduction of a Terminal Amino Group: The addition of an amino group at the 6-position is hypothesized to enhance the molecule's interaction with GABAergic systems, potentially mimicking the structure of GABA more closely and leading to a more potent and selective modulation of inhibitory neurotransmission.

Synthesis and Characterization of 6-Amino-2-propylhexanoic Acid

A proposed synthetic route for 6-Amino-2-propylhexanoic acid is outlined below. This multi-step synthesis is designed to be efficient and scalable for preclinical and clinical development.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 6-Amino-2-propylhexanoic acid.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of Diethyl 2-(4-chlorobutyl)malonate: Diethyl malonate is deprotonated with a suitable base (e.g., sodium ethoxide) and reacted with 1-bromo-4-chlorobutane via a nucleophilic substitution reaction.

-

Step 2: Synthesis of Diethyl 2-(4-chlorobutyl)-2-propylmalonate: The product from Step 1 is subsequently alkylated with 1-bromopropane using a similar procedure.

-

Step 3: Synthesis of Diethyl 2-(4-azidobutyl)-2-propylmalonate: The terminal chloride is displaced with an azide group using sodium azide in a polar aprotic solvent (e.g., DMF).

-

Step 4: Synthesis of 6-Azido-2-propylhexanoic acid: The diester is hydrolyzed to the diacid using aqueous base, followed by acidification and heating to induce decarboxylation.

-

Step 5: Synthesis of 6-Amino-2-propylhexanoic acid: The azide is reduced to the primary amine using a standard reducing agent (e.g., catalytic hydrogenation with Pd/C or triphenylphosphine followed by water).

Analytical Characterization

The identity and purity of the synthesized 6-Amino-2-propylhexanoic acid must be rigorously confirmed using a suite of analytical techniques.

| Analytical Technique | Purpose | Expected Outcome |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of covalent bonds. | Peaks corresponding to the propyl and hexanoic acid chains, and the terminal amino group. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak corresponding to the calculated mass of C₉H₁₉NO₂. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for C-H, C=O (carboxylic acid), and N-H (amine) bonds. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating high purity (>98%). |

Proposed Mechanism of Action

The unique structure of 6-Amino-2-propylhexanoic acid suggests a multi-target mechanism of action that builds upon the known pharmacology of VPA.

Caption: A comprehensive workflow for the preclinical evaluation of 6-Amino-2-propylhexanoic acid.

In-Vitro Evaluation Protocols

1. HDAC Inhibition Assay:

- Objective: To quantify the inhibitory activity of 6-Amino-2-propylhexanoic acid against various HDAC isoforms.

- Methodology:

- Utilize a commercially available fluorometric HDAC assay kit.

- Incubate recombinant human HDAC enzymes (Class I and II) with a fluorescently labeled substrate in the presence of varying concentrations of 6-Amino-2-propylhexanoic acid.

- Measure the fluorescence intensity to determine the rate of deacetylation.

- Calculate IC₅₀ values for each HDAC isoform.

2. GABA Transaminase (GABA-T) Inhibition Assay:

- Objective: To assess the inhibitory effect of the compound on GABA-T activity.

- Methodology:

- Use a spectrophotometric assay that measures the production of succinic semialdehyde from GABA.

- Incubate purified GABA-T with GABA and α-ketoglutarate in the presence of varying concentrations of 6-Amino-2-propylhexanoic acid.

- Monitor the change in absorbance at a specific wavelength.

- Determine the IC₅₀ value.

3. Patch-Clamp Electrophysiology:

- Objective: To investigate the effects of 6-Amino-2-propylhexanoic acid on neuronal ion channels and synaptic transmission.

- Methodology:

- Prepare primary neuronal cultures (e.g., hippocampal or cortical neurons).

- Perform whole-cell patch-clamp recordings to measure voltage-gated sodium and calcium currents in the presence and absence of the compound.

- Record spontaneous and evoked inhibitory postsynaptic currents (IPSCs) to assess effects on GABAergic transmission.

In-Vivo Evaluation Protocols

1. Rodent Models of Epilepsy:

- Objective: To evaluate the anticonvulsant efficacy of 6-Amino-2-propylhexanoic acid.

- Models:

- Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures.

- Pentylenetetrazol (PTZ) Test: A model for generalized myoclonic and absence seizures.

- Kindling Model: A model of epileptogenesis and chronic epilepsy. [9][10] * Methodology:

- Administer 6-Amino-2-propylhexanoic acid or vehicle to rodents at various doses.

- Induce seizures using the respective models.

- Observe and score seizure severity and duration.

- Determine the ED₅₀ (effective dose in 50% of animals).

2. Rodent Models of Bipolar Mania:

- Objective: To assess the potential mood-stabilizing properties of the compound.

- Model: Amphetamine- or Ouabain-induced hyperlocomotion. [11] * Methodology:

- Administer 6-Amino-2-propylhexanoic acid or vehicle to rodents.

- Induce hyperlocomotion with amphetamine or ouabain.

- Measure locomotor activity using an open-field arena.

- Evaluate the ability of the compound to attenuate hyperlocomotion.

Potential Advantages and Future Directions

6-Amino-2-propylhexanoic acid represents a promising candidate for a new generation of neuromodulatory drugs. Its potential advantages over VPA include:

-

Enhanced Efficacy: The dual action on GABAergic systems may lead to improved seizure control and mood stabilization.

-

Improved Safety Profile: The structural modifications may reduce the metabolic pathways associated with VPA's hepatotoxicity and teratogenicity.

-

Broader Therapeutic Applications: A more refined mechanism of action could open up possibilities for treating other neurological disorders.

Future research should focus on a comprehensive evaluation of the compound's pharmacokinetics, metabolism, and long-term safety. Further derivatization of the amino and carboxyl groups could also be explored to optimize its drug-like properties.

Conclusion

The development of novel VPA analogs is a critical endeavor in the quest for safer and more effective treatments for epilepsy and bipolar disorder. 6-Amino-2-propylhexanoic acid, with its rational design and hypothesized multi-target mechanism of action, stands out as a compelling candidate for further investigation. The experimental framework outlined in this technical guide provides a clear and scientifically rigorous path for its preclinical development. Successful validation of this compound could represent a significant advancement in the field of neurology and psychiatry, offering new hope to patients with these challenging conditions.

References

-

García-García, P., et al. (2022). Valproic Acid Stimulates Release of Ca 2+ from InsP 3 -Sensitive Ca 2+ Stores. MDPI. Available at: [Link]

-

Bansal, P., & Singh, R. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Pharmaceuticals. Available at: [Link]

-

Chateauvieux, S., et al. (2010). Molecular and Therapeutic Potential and Toxicity of Valproic Acid. Journal of Biomedicine and Biotechnology. Available at: [Link]

-

Edafiogho, I. O., et al. (1995). Structure-activity relationships of unsaturated analogues of valproic acid. Journal of Medicinal Chemistry. Available at: [Link]

-

El-Mir, M. Y. (2020). Mechanism of Action of Valproic Acid and Its Derivatives. Symbiosis Online Publishing. Available at: [Link]

-

Scott, K. R., et al. (1994). Synthesis and evaluation of amino analogues of valproic acid. Pharmaceutical Research. Available at: [Link]

-

Drabczyńska, A., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences. Available at: [Link]

-

Bansal, P., & Singh, R. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). Tiagabine. In Wikipedia. Retrieved from [Link]

-

Chapman, A. G., et al. (1983). Acute Anticonvulsant Activity of Structural Analogues of Valproic Acid and Changes in Brain GABA and Aspartate Content. Life Sciences. Available at: [Link]

-

Dr.Oracle. (2023). What is the mechanism of action of valproic acid (Valproate)? Dr.Oracle. Available at: [Link]

-

Mandal, A. (2019). Valproic Acid Pharmacology. News-Medical.Net. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Valproic Acid. StatPearls. Retrieved from [Link]

-

Paz, C., & Velasco, A. L. (2012). In vivo experimental models of epilepsy. Revista de Neurologia. Available at: [Link]

- Google Patents. (n.d.). Improved process for the preparation of 6-aminohexanoic acid.

-

Mladenova, R. D., et al. (2002). 2D and 3D QSAR analysis of some valproic acid metabolites and analogues as anticonvulsant agents. Die Pharmazie. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Valproate Toxicity. StatPearls. Retrieved from [Link]

-

Lagace, D. C., et al. (2004). Inhibition of histone deacetylase activity by valproic acid blocks adipogenesis. Journal of Biological Chemistry. Available at: [Link]

-

Zastrozhin, M. S., et al. (2021). Therapeutic and Toxic Effects of Valproic Acid Metabolites. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). In Vivo Experimental Models of Epilepsy. Retrieved from [Link]

-

Amabeoku, G. I., et al. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLOS One. Available at: [Link]

-

Suraweera, A., et al. (2023). Histone Deacetylases (HDAC) Inhibitor—Valproic Acid Sensitizes Human Melanoma Cells to Dacarbazine and PARP Inhibitor. MDPI. Available at: [Link]

-

ACS Publications. (n.d.). Structure-Activity Relationships of Unsaturated Analogs of Valproic Acid. Retrieved from [Link]

-

Imre, S., et al. (2012). Determination of Valproic Acid in Human Plasma by High-Performance Liquid Chromatography with Mass Spectrometry Detection. Acta Medica Marisiensis. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Animal Models of Bipolar Mania: The Past, Present and Future. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Retrieved from [Link]

-

Gottlicher, M., et al. (2001). Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation. Journal of Biological Chemistry. Available at: [Link]

-

Al-Abdullah, N. H., et al. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Inhibition of histone deacetylases by valproic acid (VPA) and VPA analogs in cultured cells. Retrieved from [Link]

-

LookChem. (n.d.). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). IN-VITRO STUDY OF ANTICONVULSANT ACTIVITY ON THE FRUITS EXTRACTS OF COCCINIA INDICA (WIGHT &ARN.) INDUCED MAXIMAL ELECTROSHOCK SEIZURE (MES) MODEL IN RATS. Retrieved from [Link]

-

American Heart Association Journals. (2019). HDAC (Histone Deacetylase) Inhibitor Valproic Acid Attenuates Atrial Remodeling and Delays the Onset of Atrial Fibrillation in Mice. Circulation: Arrhythmia and Electrophysiology. Available at: [Link]

-

Istanbul University Press. (n.d.). Current Approaches in Animal Models Used in Epilepsy Research. Retrieved from [Link]

- Google Patents. (n.d.). Method for making 6-aminocaproic acid as active pharmaceutical ingredient.

-

YouTube. (2024). Chinese Researchers Unveil New Link Between Bipolar Disorder and Epilepsy. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular and Therapeutic Potential and Toxicity of Valproic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 5. droracle.ai [droracle.ai]

- 6. news-medical.net [news-medical.net]

- 7. mdpi.com [mdpi.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. In vivo experimental models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Animal Models of Bipolar Mania: The Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 6-Amino-2-propylhexanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of 6-amino-2-propylhexanoic acid and its derivatives. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its preparation and analytical validation is paramount. This document moves beyond a simple recitation of methods to offer insights into the rationale behind experimental choices, ensuring a robust and reproducible scientific endeavor.

Introduction: The Significance of 6-Amino-2-propylhexanoic Acid Derivatives

6-Amino-2-propylhexanoic acid is a derivative of 6-aminohexanoic acid, a compound that serves as a synthetic analog of the amino acid lysine.[1] The parent molecule, 6-aminohexanoic acid, is utilized as an antifibrinolytic agent to control bleeding by inhibiting the conversion of plasminogen to plasmin.[2] The introduction of a propyl group at the C-2 position creates a chiral center and modifies the lipophilicity and steric profile of the molecule, opening avenues for exploring its potential in various therapeutic areas.

Derivatives of amino acids are of significant interest in drug discovery. For instance, modifications of amino acid structures have led to the development of potent anticonvulsant agents. Given the structural similarities to known neuromodulatory agents, 6-amino-2-propylhexanoic acid and its derivatives are promising candidates for neurological and other therapeutic applications. This guide will provide the foundational knowledge for the synthesis and rigorous characterization of these intriguing molecules.

Synthetic Strategies: From Concept to Compound

The synthesis of 6-amino-2-propylhexanoic acid can be approached through several strategic routes. The choice of a particular pathway is often dictated by the desired stereochemistry, scalability, and the availability of starting materials. Two plausible and robust synthetic strategies are detailed below.

Strategy 1: Synthesis via α-Alkylation of a Protected Lysine Derivative

This approach leverages the readily available and chiral amino acid, lysine, as a starting material. A key publication suggests a simple synthesis of various 6-amino-2-substituted hexanoic acids starting from lysine via the triflate of 6-amino-2-hydroxy hexanoic acid.[3] This strategy offers the advantage of potentially retaining the inherent chirality of the starting material.

The overall workflow for this synthetic approach is outlined below:

Caption: Synthetic workflow starting from a protected lysine derivative.

Experimental Protocol: Synthesis via α-Alkylation

-

Protection of L-Lysine: The α-amino and ε-amino groups of L-lysine are first protected to prevent unwanted side reactions. A common strategy involves the use of Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) protecting groups. The carboxylic acid can be protected as a methyl or ethyl ester.

-

Diazotization: The protected lysine is treated with a diazotizing agent, such as sodium nitrite in an acidic medium, to convert the α-amino group into a hydroxyl group, yielding a protected 6-amino-2-hydroxyhexanoic acid derivative. This reaction proceeds via a diazonium salt intermediate.

-

Formation of the Triflate: The hydroxyl group is then converted into a good leaving group, a triflate, by reacting the alcohol with triflic anhydride in the presence of a non-nucleophilic base like pyridine.

-

α-Alkylation: The triflate intermediate is then subjected to an alkylation reaction. The use of an organocuprate reagent, such as lithium dipropylcuprate, is a judicious choice for this step. Organocuprates are known to be effective for SN2 reactions with hindered electrophiles and are less prone to elimination side reactions.

-

Deprotection: Finally, the protecting groups are removed to yield the target molecule, 6-amino-2-propylhexanoic acid. The choice of deprotection conditions depends on the protecting groups used (e.g., acid-labile for Boc, hydrogenolysis for Cbz and ester hydrolysis).

Strategy 2: Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids.[4] This approach involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.

The workflow for the malonic ester synthesis of 6-amino-2-propylhexanoic acid is as follows:

Caption: Synthetic workflow using the malonic ester synthesis route.

Experimental Protocol: Malonic Ester Synthesis

-

First Alkylation: Diethyl malonate is deprotonated with a base, typically sodium ethoxide in ethanol, to form a stabilized enolate. This enolate is then reacted with a propyl halide (e.g., 1-bromopropane) in an SN2 reaction to introduce the propyl group at the α-carbon.[5]

-

Second Alkylation: The resulting mono-alkylated malonic ester is then subjected to a second alkylation. A protected 4-halobutyl-1-amine (e.g., N-(4-bromobutyl)phthalimide) is used as the alkylating agent.

-

Hydrolysis and Decarboxylation: The di-alkylated malonic ester is then hydrolyzed, typically under acidic conditions with heating. This converts the two ester groups into carboxylic acids. The resulting malonic acid derivative is unstable to heat and readily undergoes decarboxylation to yield the desired carboxylic acid with the propyl and protected aminoalkyl substituents.

-

Deprotection: The final step involves the removal of the amine protecting group (e.g., hydrazine for a phthalimide group) to afford 6-amino-2-propylhexanoic acid.

Characterization and Analytical Validation

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized 6-amino-2-propylhexanoic acid derivatives. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Proton NMR provides information about the number and types of protons in the molecule. For 6-amino-2-propylhexanoic acid, one would expect to see characteristic signals for the propyl group (a triplet and two multiplets), the protons on the hexanoic acid backbone, and the methylene groups adjacent to the amino and carboxylic acid functionalities. The chemical shifts will be influenced by the solvent and pH.

-

¹³C NMR: Carbon NMR is used to determine the number of different types of carbon atoms. The spectrum of 6-amino-2-propylhexanoic acid should show distinct signals for the carbonyl carbon, the α-carbon bearing the propyl group, the carbons of the propyl group, and the remaining carbons of the hexanoic acid chain.

Expected NMR Data (in D₂O):

| Assignment | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) |

| Propyl-CH₃ | ~0.9 | ~14 |

| Propyl-CH₂ | ~1.3-1.5 | ~20 |

| Propyl-CH₂ | ~1.3-1.5 | ~36 |

| C2-H | ~2.3 | ~45 |

| C3-H₂ | ~1.5-1.7 | ~30 |

| C4-H₂ | ~1.3-1.5 | ~25 |

| C5-H₂ | ~1.6-1.8 | ~32 |

| C6-H₂ | ~2.9 | ~40 |

| COOH | - | ~180 |

Note: These are predicted values and may vary depending on the specific experimental conditions. For comparison, the ¹H NMR spectrum of 6-aminohexanoic acid in D₂O shows signals at approximately 3.00, 2.20, 1.68, 1.60, and 1.39 ppm.[6]

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for amino acids. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z corresponding to the molecular weight of the compound plus one.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide valuable structural information. Common fragmentation pathways for amino acids include the loss of water and the loss of the carboxylic acid group as CO₂.[7] For 6-amino-2-propylhexanoic acid, fragmentation would also be expected to occur along the alkyl chain. Alpha cleavage, the breaking of a C-C bond adjacent to the nitrogen atom, is a characteristic fragmentation pattern for aliphatic amines.[8]

Chromatographic Purification and Analysis

High-Performance Liquid Chromatography (HPLC):

HPLC is an indispensable technique for both the purification and purity assessment of the synthesized compound.

-

Purification: Reversed-phase HPLC is a common method for purifying amino acid derivatives. A C18 column with a mobile phase gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid, can be used to achieve good separation.

-

Purity Analysis: An analytical HPLC method with a suitable detector (e.g., UV-Vis, Evaporative Light Scattering Detector, or Mass Spectrometer) should be developed to determine the purity of the final product. For compounds lacking a strong chromophore, derivatization or the use of a universal detector may be necessary. A method for the analysis of 6-aminocaproic acid uses a mixed-mode stationary phase column with a mobile phase of water, acetonitrile, and perchloric acid, with UV detection at 200 nm.[9]

Conclusion and Future Directions

This guide has outlined robust and scientifically sound strategies for the synthesis and characterization of 6-amino-2-propylhexanoic acid derivatives. The choice of synthetic route will depend on the specific goals of the research, with the lysine-based approach offering potential stereocontrol and the malonic ester synthesis providing a more classical and versatile alternative. Rigorous analytical validation using a combination of NMR, mass spectrometry, and chromatography is crucial to ensure the identity and purity of the final compounds.

The derivatives of 6-amino-2-propylhexanoic acid represent a promising area for further investigation in drug discovery. Future work could focus on the synthesis of a library of derivatives with varying substituents at the C-2 position and the ε-amino group to explore structure-activity relationships. Pharmacological evaluation of these compounds, particularly for their potential as anticonvulsants or other neuromodulatory agents, will be a critical next step in elucidating their therapeutic potential.

References

- Bhavanis, B., et al. (2013). EACA and tranexamic acid (TXA) exert their effect by inhibiting the protein–protein interaction between PLG and fibrin. Journal of Protein Chemistry, 32(4), 285-293.

-

Request PDF. (2025). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

- Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids.

-

Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

- MDPI. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122.

-

National Center for Biotechnology Information. (n.d.). 6-Amino-2-propylhexanoic acid. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Propylhexanoic acid. PubChem Compound Database. Retrieved from [Link]

-

Online Chemistry notes. (2022). Malonic ester synthesis (of carboxylic acids). Retrieved from [Link]

- Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. (2016). Amino Acids, 48(11), 2683–2694.

- Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019). Journal of the American Society for Mass Spectrometry, 30(7), 1259-1269.

-

Sielc.com. (n.d.). 6-Aminocaproic acid. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

-

YouTube. (2018). Malonic Ester Synthesis Reaction Mechanism. Retrieved from [Link]

-

YouTube. (2020). Alkylation of the Alpha Carbon and Enolates. Retrieved from [Link]

-

YouTube. (2021). Alkylation of alpha carbons. Retrieved from [Link]

Sources

- 1. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. 6-Aminocaproic acid(60-32-2) 1H NMR spectrum [chemicalbook.com]

- 7. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 6-Aminocaproic acid | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Physicochemical Properties of 6-Amino-2-propylhexanoic Acid Hydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Amino-2-propylhexanoic acid hydrochloride is an aliphatic amino acid derivative of significant interest, particularly as an analog of Valproic Acid (VPA) for applications in chemical synthesis and drug development.[1] Its utility as a synthetic building block, for instance in solid-phase peptide synthesis, necessitates a thorough understanding of its fundamental physicochemical properties.[1] These properties—including solubility, pKa, and partition coefficient—govern its behavior in both chemical reactions and biological systems, directly impacting formulation, stability, bioavailability, and pharmacokinetic profiles.

This guide provides a comprehensive analysis of the core physicochemical attributes of 6-Amino-2-propylhexanoic acid hydrochloride. In the absence of extensive published experimental data for this specific molecule, this document establishes a predictive framework based on its chemical structure and well-characterized analogs. Crucially, it details the authoritative, field-proven experimental protocols required to empirically determine these properties, offering a robust roadmap for laboratory characterization and validation.

Molecular Identity and Structure

The foundational step in any physicochemical assessment is the unambiguous confirmation of the molecule's identity and structure. 6-Amino-2-propylhexanoic acid hydrochloride is the salt formed by the reaction of the basic primary amine of 6-Amino-2-propylhexanoic acid with hydrochloric acid. This conversion is a critical step to enhance aqueous solubility and improve handling characteristics, a common strategy in pharmaceutical development.[]

The structure involves a hexanoic acid backbone substituted with a propyl group at the alpha-carbon (C2) and an amino group at the epsilon-carbon (C6). The hydrochloride salt exists as an ammonium chloride, with the primary amine protonated.

Diagram 1: Formation of 6-Amino-2-propylhexanoic Acid Hydrochloride

Caption: Reaction scheme showing the protonation of the free base to its hydrochloride salt.

Table 1: Core Molecular Identifiers

| Property | 6-Amino-2-propylhexanoic acid (Free Base) | 6-Amino-2-propylhexanoic acid hydrochloride |

| IUPAC Name | 6-amino-2-propylhexanoic acid | 6-amino-2-propylhexanoic acid;hydrochloride |

| Molecular Formula | C₉H₁₉NO₂ | C₉H₁₉NO₂·HCl |

| Molecular Weight | 173.25 g/mol | 209.71 g/mol |

| CAS Number | 4751-72-8 | 1803592-93-9 |

(Data sourced from PubChem CID 2832747 and Biosynth DXC59293)[3][4]

Solubility Profile

Aqueous solubility is a critical determinant of a compound's utility. For drug candidates, it directly influences dissolution rate and bioavailability. As a hydrochloride salt of an aliphatic amino acid, high aqueous solubility is anticipated.

Scientific Rationale & Predicted Behavior

The molecule possesses both a hydrophilic, ionizable carboxylic acid and a protonated primary amine, as well as a lipophilic alkyl chain (propyl and butyl moieties).

-

Effect of pH: Solubility will be highly pH-dependent. At low pH (below the pKa of the carboxylic acid), the molecule is a cation, which is expected to be highly water-soluble. At neutral pH, it will exist as a zwitterion, which is also typically water-soluble. At high pH (above the pKa of the ammonium group), it becomes an anion, which should remain soluble. The lowest solubility is often observed near the isoelectric point (pI).

-

Impact of the Propyl Group: Compared to its un-substituted analog, 6-aminohexanoic acid, the presence of the C2-propyl group increases the molecule's lipophilicity. This is predicted to slightly decrease its intrinsic aqueous solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility, as it measures the saturation point of a solution in equilibrium with the solid drug.[4][5]

Objective: To determine the concentration of a saturated solution of 6-Amino-2-propylhexanoic acid hydrochloride in a buffered aqueous medium at a controlled temperature.

Methodology:

-

Preparation: Add an excess of the solid compound to a series of vials containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). A small excess (e.g., 5-10 mg/mL) is sufficient to ensure saturation without significantly altering the properties of the medium.[6]

-

Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).[5] Allow the suspension to equilibrate for a sufficient duration, typically 24-48 hours, to ensure thermodynamic equilibrium is reached.[5][7]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from the undissolved solid. This is best achieved by centrifugation followed by filtration through a 0.45 µm filter that has been confirmed not to bind the analyte.[5]

-

Quantification: Accurately dilute the filtered supernatant with the appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS.[7][8]

-

Validation of Equilibrium: To confirm that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility is confirmed when consecutive measurements yield the same concentration value.[4]

Diagram 2: Workflow for Shake-Flask Solubility Assay

Caption: Step-by-step workflow for the gold-standard shake-flask solubility determination.

Ionization Constant (pKa)

The pKa values define the pH at which a molecule's ionizable groups are 50% protonated and 50% deprotonated. For 6-Amino-2-propylhexanoic acid, two pKa values are critical: one for the carboxylic acid group (-COOH) and one for the primary amino group (-NH₂).

Scientific Rationale & Predicted Values

-

pKa₁ (Carboxylic Acid): Aliphatic carboxylic acids typically have pKa values in the range of 4-5. The pKa of the parent 6-aminohexanoic acid is ~4.43. The electron-donating nature of the alkyl chain in the target molecule is unlikely to shift this value significantly.

-

pKa₂ (Ammonium): The pKa for the protonated primary amine (-NH₃⁺) in aliphatic amino acids is typically in the range of 9-11. For 6-aminohexanoic acid, this value is ~10.75. This value is critical as it dictates the pH at which the molecule loses its positive charge.

Understanding these pKa values is essential for predicting solubility, designing formulations, and anticipating a drug's behavior in the variable pH environments of the gastrointestinal tract and bloodstream.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and accurate method for determining pKa values.[9] It involves monitoring pH changes as a function of the volume of added titrant (a strong acid or base).[10]

Objective: To determine the pKa values of the carboxylic acid and ammonium groups by titrating a solution of the compound.

Methodology:

-

Sample Preparation: Prepare a solution of the compound (e.g., 1-10 mM) in deionized, carbonate-free water.[9][10]

-

Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse a calibrated pH electrode and the titrant delivery tube into the solution. Use a magnetic stirrer for continuous mixing.

-

Acidic Titration (for pKa₂): Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate the amino group fully.

-

Basic Titration (for pKa₁ and pKa₂): From the acidic endpoint, titrate the solution with a standardized strong base (e.g., 0.1 M NaOH). Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The equivalence points (inflection points of the curve) can be determined more accurately by plotting the first or second derivative of the titration curve (ΔpH/ΔV or Δ²pH/ΔV² vs. V).[11] The pKa is the pH at which half the volume of titrant needed to reach the equivalence point has been added.

Diagram 3: Logic of Potentiometric pKa Determination

Caption: Logical flow from experimental titration to the calculation of the pKa value.

Lipophilicity (Partition and Distribution Coefficients)

Lipophilicity is a measure of a compound's preference for a lipid (non-polar) environment versus an aqueous (polar) one. It is a key predictor of membrane permeability, protein binding, and overall pharmacokinetic behavior.

-

LogP (Partition Coefficient): Describes the partitioning of the neutral (un-ionized) form of the molecule between octanol and water.

-

LogD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound like this, LogD is more physiologically relevant.

Predicted Lipophilicity

The PubChem database lists a calculated XLogP3 value of -1 for the free base, 6-Amino-2-propylhexanoic acid.[3] The negative value indicates that even the neutral form of the molecule is predicted to be more hydrophilic than lipophilic, which is expected for an amino acid. The presence of the propyl group, however, makes it significantly more lipophilic than 6-aminohexanoic acid (XLogP3 = -2.9). The LogD at physiological pH (7.4) would be even lower (more hydrophilic) due to the ionization of both the carboxyl and amino groups.

Structural Confirmation and Purity

Beyond quantitative properties, qualitative analysis is required to confirm the structure and assess the purity of any new batch of material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the exact structure of an organic molecule.[12] Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: Will confirm the presence of all protons and their connectivity through signal splitting patterns. Key expected signals would include those for the propyl group, the methine proton at C2, the methylene groups of the hexanoic backbone, and the methylene group adjacent to the ammonium ion.

-

¹³C NMR: Will confirm the number of unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

-

2D NMR (e.g., COSY, HSQC): Can be used to definitively assign all proton and carbon signals and confirm the full bonding framework. Solid-state NMR can also be a powerful tool for characterizing the crystalline form of hydrochloride salts.[13]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. For 6-Amino-2-propylhexanoic acid, the expected [M+H]⁺ ion would have an m/z corresponding to the molecular weight of the free base (173.25).

Summary of Physicochemical Properties

Table 2: Summary of Key Physicochemical Properties and Recommended Methodologies